Potassium (4-methyl-1-naphthalene)trifluoroborate

CAS No.: 850623-55-1

Cat. No.: VC3754623

Molecular Formula: C11H9BF3K

Molecular Weight: 248.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850623-55-1 |

|---|---|

| Molecular Formula | C11H9BF3K |

| Molecular Weight | 248.1 g/mol |

| IUPAC Name | potassium;trifluoro-(4-methylnaphthalen-1-yl)boranuide |

| Standard InChI | InChI=1S/C11H9BF3.K/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10;/h2-7H,1H3;/q-1;+1 |

| Standard InChI Key | YZIUPDNTOPJMOX-UHFFFAOYSA-N |

| SMILES | [B-](C1=CC=C(C2=CC=CC=C12)C)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC=C(C2=CC=CC=C12)C)(F)(F)F.[K+] |

Introduction

Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 850623-55-1 |

| Molecular Formula | C11H9BF3K |

| Molecular Weight | 248.095 g/mol |

| MDL Number | MFCD04115748 |

| Purity (Commercial) | ≥ 96% to 98% |

| Storage Conditions | Room temperature, dry sealed place |

Structural Characteristics

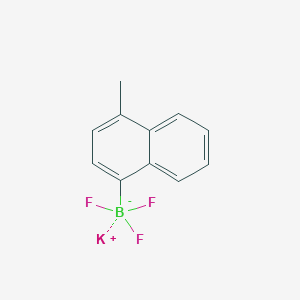

The molecular structure of Potassium (4-methyl-1-naphthalene)trifluoroborate consists of a naphthalene ring system with a methyl group at the 4-position and a trifluoroborate group at the 1-position . The trifluoroborate moiety creates a negatively charged boron center, which is counterbalanced by the positively charged potassium ion . This ionic structure contributes significantly to the compound's stability compared to the corresponding boronic acids or boronate esters.

The structural representation can be described using the following identifiers:

| Structural Identifier | Value |

|---|---|

| InChI | InChI=1S/C11H9BF3.K/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10;/h2-7H,1H3;/q-1;+1 |

| InChIKey | YZIUPDNTOPJMOX-UHFFFAOYSA-N |

| SMILES | B-(F)(F)F.[K+] |

Chemical Identifiers and Nomenclature

The IUPAC name of the compound is potassium;trifluoro-(4-methylnaphthalen-1-yl)boranuide . This systematic nomenclature accurately represents the chemical composition and structure of the molecule. The compound has a parent compound identified as Trifluoro-(4-methylnaphthalen-1-yl)boranuide (CID 2782871) . The presence of multiple synonyms in the literature reflects its various uses and naming conventions across different chemical databases and commercial suppliers.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Potassium (4-methyl-1-naphthalene)trifluoroborate typically involves the reaction of the corresponding boronic acid or boronate ester with potassium fluoride. This method aligns with the general approach used for preparing organotrifluoroborates, which involves the conversion of organoboronic acids or boronate esters into more stable trifluoroborate salts.

The general synthetic route can be represented as:

4-methyl-1-naphthaleneboronic acid (or ester) + KHF2 → Potassium (4-methyl-1-naphthalene)trifluoroborate

Reaction Conditions

The synthesis is typically conducted under specific conditions to ensure optimal yield and purity. The reaction typically occurs in the presence of a suitable solvent such as tetrahydrofuran (THF) and under an inert atmosphere to prevent oxidation. The use of an inert atmosphere is particularly important as organoboronic compounds can be sensitive to air and moisture.

The reaction conditions generally involve:

-

Solvent: Tetrahydrofuran (THF) or similar organic solvents

-

Temperature: Room temperature to moderate heating

-

Atmosphere: Inert (typically nitrogen or argon)

-

Reaction time: Several hours to ensure complete conversion

Post-Synthetic Processing

After the synthesis, the compound typically requires purification to achieve the high purity levels (≥96% to 98%) that are commercially available . The purification process may involve recrystallization, filtration, and drying steps. Once purified, the compound should be stored in a dry, sealed container to maintain its integrity and prevent degradation .

Chemical Reactivity and Applications

Cross-Coupling Reactions

Potassium (4-methyl-1-naphthalene)trifluoroborate has garnered significant attention primarily due to its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.

In Suzuki-Miyaura coupling reactions involving Potassium (4-methyl-1-naphthalene)trifluoroborate, the compound typically reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form naphthalene-containing biaryl compounds . The general reaction can be represented as:

Potassium (4-methyl-1-naphthalene)trifluoroborate + R-X → 4-methyl-1-R-naphthalene

Where R-X represents an aryl or vinyl halide.

Stability Advantages

One of the primary advantages of potassium organotrifluoroborates, including Potassium (4-methyl-1-naphthalene)trifluoroborate, is their enhanced stability compared to boronic acids and boronate esters. This stability arises from the tetrahedral geometry around the boron atom and the presence of three electron-withdrawing fluorine atoms. The enhanced stability makes these compounds particularly valuable in reactions where boronic acids might decompose or undergo unwanted side reactions.

The stability characteristics offer several advantages:

-

Longer shelf-life

-

Resistance to protodeboronation

-

Tolerance to various reaction conditions

-

Compatibility with a wide range of functional groups

Other Chemical Transformations

Beyond the Suzuki-Miyaura coupling, Potassium (4-methyl-1-naphthalene)trifluoroborate can participate in various chemical transformations. These may include:

-

Oxidation reactions to generate the corresponding alcohols

-

Reduction processes

-

Substitution reactions

-

Transformations involving the naphthalene core or the methyl substituent

Research in the field of organotrifluoroborates suggests that these compounds can undergo a range of reactions while maintaining the integrity of the trifluoroborate moiety until the desired transformation occurs .

Biological Activities and Research Applications

Enzymatic Inhibition Properties

Research has indicated that compounds containing trifluoroborate moieties, including structures similar to Potassium (4-methyl-1-naphthalene)trifluoroborate, may exhibit various biological activities. Some studies suggest that organotrifluoroborates can act as non-covalent inhibitors of serine proteases, such as trypsin and α-chymotrypsin. These inhibitory effects are believed to occur through reversible interactions that may involve hydrogen bonding in the enzyme's active site.

The unique electronic properties of the trifluoroborate group, combined with the aromatic naphthalene structure, create a molecular framework that could potentially interact with biological targets in ways distinct from traditional organic compounds.

Applications in Chemical Biology

The stable nature of Potassium (4-methyl-1-naphthalene)trifluoroborate makes it a potential tool in chemical biology research . The compound could serve as a building block for the synthesis of biologically active molecules or as a structural component in molecular probes designed to study biological systems. The growing interest in potassium acyltrifluoroborates (KATs) in chemical biology, as mentioned in research literature, suggests potential applications for related organotrifluoroborates like Potassium (4-methyl-1-naphthalene)trifluoroborate .

| Parameter | Specification |

|---|---|

| Appearance | Solid |

| Purity | ≥96% to ≥98% |

| Identity | Confirmed by spectroscopic methods |

| Storage Recommendations | Room temperature, dry sealed place |

| Intended Use | Research purposes only |

Future Research Directions

Synthetic Applications

Future research on Potassium (4-methyl-1-naphthalene)trifluoroborate may explore expanded applications in organic synthesis, particularly in developing new methodologies for forming carbon-carbon bonds . The compound's stability and reactivity profile make it a promising candidate for use in challenging synthetic transformations or in the preparation of complex molecules.

Biological Investigations

Given the emerging interest in the biological activities of organotrifluoroborates, future research might investigate the specific biological effects of Potassium (4-methyl-1-naphthalene)trifluoroborate. This could include studies on its potential antimicrobial properties, enzyme inhibition capabilities, or applications in drug discovery and development.

Materials Science Applications

There may also be opportunities to explore the use of Potassium (4-methyl-1-naphthalene)trifluoroborate in materials science applications. The naphthalene core provides a rigid, planar aromatic system that could contribute to interesting electronic or optical properties in materials applications. Additionally, the compound could serve as a precursor for functionalized naphthalene derivatives used in materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume